Cas no 347184-41-2 (Cyclopentanecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (1R,3S)-rel-)
![Cyclopentanecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (1R,3S)-rel- structure](https://ja.kuujia.com/scimg/cas/347184-41-2x500.png)
Cyclopentanecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (1R,3S)-rel- 化学的及び物理的性質
名前と識別子
-
- Cyclopentanecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (1R,3S)-rel-
- (1r,3s)-3-((tert-butoxycarbonylamino)methyl) cyclopentanecarboxylic acid
- Rel-(1R,3S)-3-(((tert-butoxycarbonyl)amino)methyl)cyclopentane-1-carboxylic acid
- (1R,3S)-3-((tert-butoxycarbonylamino)methyl)cyclopentanecarboxylic acid
- ZBUIZJFYOXKOCH-DTWKUNHWSA-N
- SCHEMBL4346477
- 347184-41-2
-
- インチ: 1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-4-5-9(6-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1
- InChIKey: ZBUIZJFYOXKOCH-DTWKUNHWSA-N
- ほほえんだ: [C@@H]1(C(O)=O)CC[C@H](CNC(OC(C)(C)C)=O)C1
計算された属性
- せいみつぶんしりょう: 243.14705815g/mol
- どういたいしつりょう: 243.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.121±0.06 g/cm3(Predicted)
- ふってん: 395.8±15.0 °C(Predicted)
- 酸性度係数(pKa): 4.73±0.40(Predicted)
Cyclopentanecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (1R,3S)-rel- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7245460-2.5g |
rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis |
347184-41-2 | 95% | 2.5g |
$2127.0 | 2023-05-31 | |
Enamine | EN300-7245460-0.1g |
rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis |
347184-41-2 | 95% | 0.1g |
$376.0 | 2023-05-31 | |
1PlusChem | 1P024UWY-250mg |
cis-3-[(tert-butoxycarbonylamino)methyl]cyclopentanecarboxylic acid |
347184-41-2 | 95% | 250mg |
$727.00 | 2024-05-04 | |
1PlusChem | 1P024UWY-5g |
cis-3-[(tert-butoxycarbonylamino)methyl]cyclopentanecarboxylic acid |
347184-41-2 | 95% | 5g |
$3952.00 | 2024-05-04 | |
Aaron | AR024V5A-1g |
cis-3-[(tert-butoxycarbonylamino)methyl]cyclopentanecarboxylic acid |
347184-41-2 | 95% | 1g |
$1519.00 | 2025-02-15 | |
Aaron | AR024V5A-5g |
cis-3-[(tert-butoxycarbonylamino)methyl]cyclopentanecarboxylic acid |
347184-41-2 | 95% | 5g |
$4353.00 | 2023-12-15 | |
Aaron | AR024V5A-500mg |
cis-3-[(tert-butoxycarbonylamino)methyl]cyclopentanecarboxylic acid |
347184-41-2 | 95% | 500mg |
$1190.00 | 2025-02-15 | |
1PlusChem | 1P024UWY-50mg |
cis-3-[(tert-butoxycarbonylamino)methyl]cyclopentanecarboxylic acid |
347184-41-2 | 95% | 50mg |
$363.00 | 2024-05-04 | |
1PlusChem | 1P024UWY-1g |
cis-3-[(tert-butoxycarbonylamino)methyl]cyclopentanecarboxylic acid |
347184-41-2 | 95% | 1g |
$1405.00 | 2024-05-04 | |
1PlusChem | 1P024UWY-2.5g |
cis-3-[(tert-butoxycarbonylamino)methyl]cyclopentanecarboxylic acid |
347184-41-2 | 95% | 2.5g |
$2691.00 | 2024-05-04 |
Cyclopentanecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (1R,3S)-rel- 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
Cyclopentanecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (1R,3S)-rel-に関する追加情報
Cyclopentanecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (1R,3S)-rel- (CAS No. 347184-41-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
The compound Cyclopentanecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (1R,3S)-rel- (CAS No. 347184-41-2) represents a fascinating molecule with significant potential in the realms of chemical synthesis and pharmaceutical development. This introduction delves into the structural intricacies, synthetic pathways, and emerging applications of this compound, highlighting its relevance in contemporary research.
At the core of understanding this compound lies its unique molecular architecture. The presence of a cyclopentanecarboxylic acid moiety provides a rigid scaffold that can be exploited for various biochemical interactions. The amine functional group, further modified by a carbamate group derived from dimethyl ether, introduces both polar and non-polar characteristics to the molecule. This dual nature makes it an intriguing candidate for drug design, particularly in targeting enzymes and receptors that exhibit specific binding preferences.
The stereochemistry of the molecule is another critical aspect. The configuration (1R,3S)-rel- denotes a specific spatial arrangement of the substituents around the cyclopentane ring. This stereochemical precision is often crucial in pharmaceuticals, as it can significantly influence the biological activity and selectivity of a compound. Recent studies have shown that such stereochemically defined molecules can exhibit enhanced efficacy and reduced side effects compared to their racemic counterparts.
In terms of synthetic chemistry, the preparation of Cyclopentanecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (1R,3S)-rel- involves a series of well-established reactions that showcase the ingenuity of organic synthesis. The introduction of the carbamate group is typically achieved through a reaction between an amine derivative and phosgene or its equivalents under controlled conditions. The subsequent functionalization at the 3-position with a methylamine moiety requires careful consideration to maintain the desired stereochemistry.
The role of this compound in pharmaceutical research has been gaining attention due to its potential as an intermediate in the synthesis of more complex bioactive molecules. For instance, derivatives of this compound have been explored as precursors for kinase inhibitors and other targeted therapies. The flexibility offered by the cyclopentane ring allows for further derivatization, enabling chemists to tailor properties such as solubility and metabolic stability.
Recent advancements in computational chemistry have also contributed to a deeper understanding of how this molecule interacts with biological targets. Molecular modeling studies have revealed that the amine and carbamate groups can form hydrogen bonds with specific residues in proteins, suggesting potential applications as scaffolds for peptidomimetics. These insights are particularly valuable in drug discovery pipelines where identifying novel binding modes is essential for overcoming resistance mechanisms.
The pharmacological profile of derivatives derived from Cyclopentanecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (1R,3S)-rel- has been investigated in several preclinical studies. These studies have highlighted its potential as an anti-inflammatory agent by modulating inflammatory pathways such as NF-κB and MAPK signaling. Additionally, preliminary data suggest that certain analogs may exhibit neuroprotective properties by interacting with neurotransmitter receptors like serotonin and dopamine receptors.
The development of novel synthetic methodologies has also been a focus area for researchers working with this compound. Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex molecular frameworks efficiently. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents at strategic positions within the cyclopentane ring without compromising the desired stereochemistry.
The environmental impact of synthesizing and handling this compound is another important consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce reliance on hazardous reagents. Solvent-free reactions and catalytic methods have been explored as alternatives to traditional approaches, aligning with broader sustainability goals in the chemical industry.
In conclusion, Cyclopentanecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (1R,3S)-rel- (CAS No. 347184-41-2) stands out as a versatile molecule with significant implications for both chemical synthesis and pharmaceutical innovation. Its unique structural features offer opportunities for designing novel therapeutics targeting various diseases. As research continues to uncover new applications and synthetic strategies for this compound, it is poised to play an increasingly important role in advancing medical science.
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